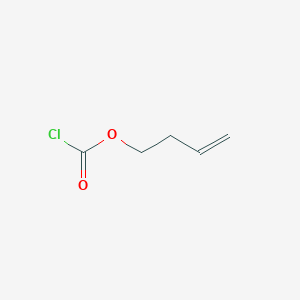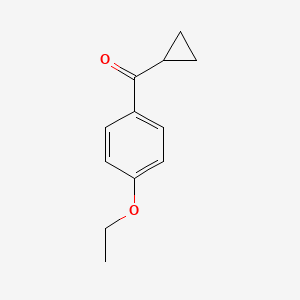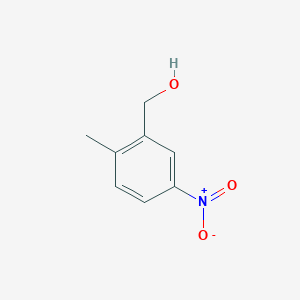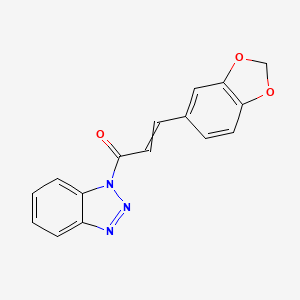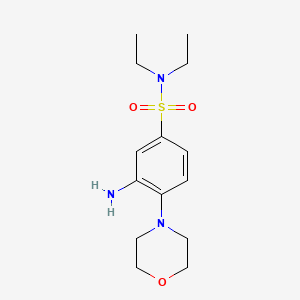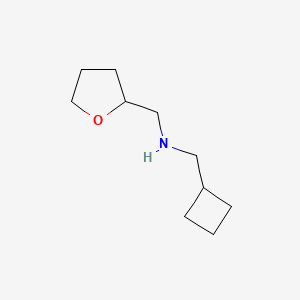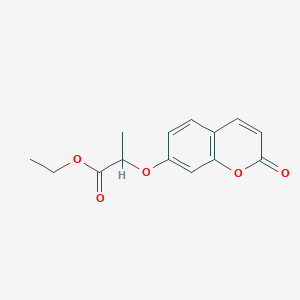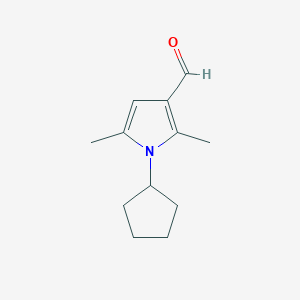
1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Vue d'ensemble
Description
“1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a chemical compound with the molecular formula C12H17NO . It is used by researchers in various fields .
Molecular Structure Analysis
The molecular structure of “1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” can be represented by the SMILES stringCc1cc(C=O)c(C)n1C2CCCC2 . This indicates the presence of a cyclopentyl group, two methyl groups, and a carbaldehyde group attached to a pyrrole ring. Physical And Chemical Properties Analysis
This compound has a molecular weight of 191.27 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Enantiomer Separation and Chemical Properties
- Chromatographic Separation and Racemization : N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, related to 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have been studied for their ability to separate enantiomers through chromatography and understand barriers to racemization. This includes determining the barrier to partial rotation about the C–N bond in these compounds (Vorkapić-Furač et al., 1989).
Synthesis and Characterization
- Synthesis and Computational Study : Research into the synthesis of pyrrole derivatives, like the ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, offers insights into the properties of similar compounds, including computational studies and molecular electrostatic potential analyses (Singh et al., 2014).
Chemical Reactions and Compounds
- New Compounds Synthesis : The synthesis of fused β‐carbolines, including pyrrolo[3,2‐c]‐β‐carbolines, through the condensation of related compounds like 1-methyl-β-carboline-3-carbaldehyde, showcases the potential for creating novel chemical structures (Condie & Bergman, 2004).
Magnetic Properties
- Single Molecule Magnets : The use of derivatives such as 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the synthesis of {Mn(III)25} barrel-like clusters demonstrates the potential application of these compounds in the creation of single molecule magnets (Giannopoulos et al., 2014).
Analytical Chemistry
- Derivatization Reagent for Amino Acids : 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been proposed as a precolumn derivatization reagent for HPLC analysis of amino acids, indicating potential analytical applications for related compounds (Gatti et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclopentyl-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-11(8-14)10(2)13(9)12-5-3-4-6-12/h7-8,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJZOGKWLNXARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCC2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390073 | |
| Record name | 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
326916-19-2 | |
| Record name | 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



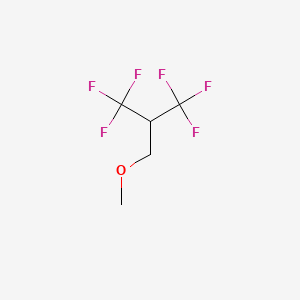
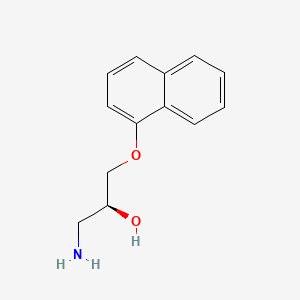
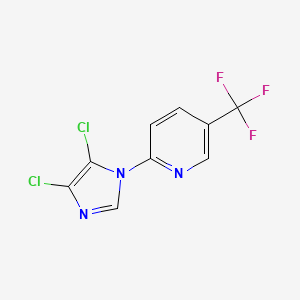
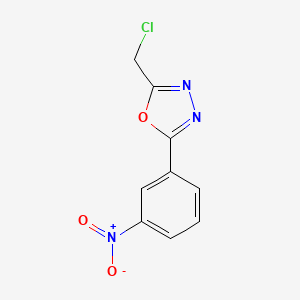
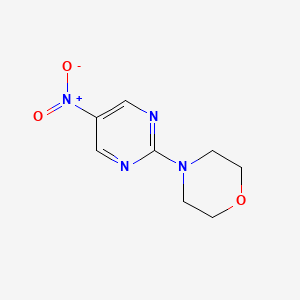
![5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1608260.png)
